molecular formula C9H7IN2O B2895517 4-(4-Iodophenoxy)-1H-pyrazole CAS No. 1708288-50-9

4-(4-Iodophenoxy)-1H-pyrazole

Cat. No.: B2895517
CAS No.: 1708288-50-9
M. Wt: 286.072
InChI Key: IOAAGCNSJOIKRY-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)-1H-pyrazole typically involves the reaction of 4-iodophenol with a pyrazole derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding phenol derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenoxy-pyrazole derivatives.

Scientific Research Applications

4-(4-Iodophenoxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound can form halogen bonds with various biomolecules, influencing their structure and function . These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodophenoxy)-1H-pyrazole is unique due to the presence of both the 4-iodophenoxy group and the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-iodophenoxy)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAAGCNSJOIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CNN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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